molecular formula C32H25F3N6O3 B456730 5-(3-FLUOROPHENYL)-1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

5-(3-FLUOROPHENYL)-1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

Cat. No.: B456730
M. Wt: 598.6g/mol
InChI Key: SRWJEPRKZOUXRE-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-(3-fluorophenyl)-1-(2-{3-(4-fluorophenyl)-7-[(E)-1-(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}-2-oxoethyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic molecule characterized by multiple fluorophenyl groups and a unique indazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of fluorophenyl groups through electrophilic aromatic substitution reactions. The final steps involve the formation of the pyrrolo[3,4-d][1,2,3]triazole ring system under controlled conditions, often using cyclization reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The indazole core plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-fluorophenylcarbamoyl)phenylboronic acid
  • Methyl 2-(4-cyano-3-fluorophenyl)acetate
  • Tris(4-fluorophenyl)phosphine oxide

Uniqueness

Compared to similar compounds, 5-(3-fluorophenyl)-1-(2-{3-(4-fluorophenyl)-7-[(E)-1-(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}-2-oxoethyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione stands out due to its unique combination of fluorophenyl groups and the indazole core. This structural arrangement provides enhanced stability and specificity in its interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C32H25F3N6O3

Molecular Weight

598.6g/mol

IUPAC Name

5-(3-fluorophenyl)-3-[2-[(7E)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C32H25F3N6O3/c33-21-11-7-18(8-12-21)15-20-3-1-6-25-27(20)37-41(29(25)19-9-13-22(34)14-10-19)26(42)17-39-30-28(36-38-39)31(43)40(32(30)44)24-5-2-4-23(35)16-24/h2,4-5,7-16,25,28-30H,1,3,6,17H2/b20-15+

InChI Key

SRWJEPRKZOUXRE-HMMYKYKNSA-N

Isomeric SMILES

C1CC2C(N(N=C2/C(=C/C3=CC=C(C=C3)F)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)F)N=N4)C7=CC=C(C=C7)F

SMILES

C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)F)N=N4)C7=CC=C(C=C7)F

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)F)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)F)N=N4)C7=CC=C(C=C7)F

Origin of Product

United States

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